4-乙基-3'-碘代苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

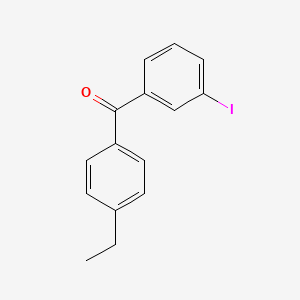

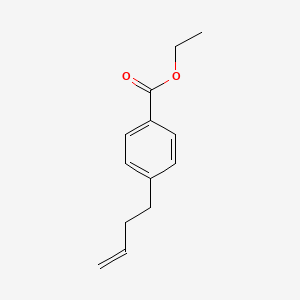

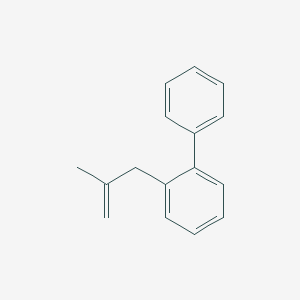

4-Ethyl-3’-iodobenzophenone (EIBP) is a chemical compound that belongs to the family of benzophenone derivatives. It is a white powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular formula of EIBP is C15H13IO and it has a molecular weight of 336.17 g/mol .

Synthesis Analysis

The synthesis of benzophenone derivatives like EIBP can be achieved through various methods. One of the common methods is the Friedel-Crafts alkylation and acylation . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . A more environmentally friendly method is the Pd-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction .Molecular Structure Analysis

The molecular structure of EIBP consists of a benzophenone core with an ethyl group at the 4-position and an iodine atom at the 3’-position . This structure contributes to its physical and chemical properties.Physical And Chemical Properties Analysis

EIBP has a predicted boiling point of 410.1±38.0 °C and a predicted density of 1.511±0.06 g/cm3 .科学研究应用

喹啉类抗癌药物的合成

4-碘代苯乙酮,一种与 EIBP 相似的化合物,已被用于合成基于喹啉的潜在抗癌药物 。虽然 EIBP 尚未报道这种具体应用,但由于其结构与 4-碘代苯乙酮相似,因此有可能以类似的方式使用。

钯催化的偶联反应

4-碘代苯乙酮已被用作钯催化的偶联反应的底物 。这些反应是研究和工业环境中许多合成过程的关键部分。鉴于 EIBP 与 4-碘代苯乙酮的结构相似性,EIBP 也可能以这种方式使用。

Heck-Mizoroki 反应

Heck-Mizoroki 反应是一种碳-碳键形成反应,在有机化学中得到广泛应用。 4-碘代苯乙酮已被用于 Heck-Mizoroki 反应,与苯乙烯反应,由钯纳米粒子催化 。鉴于 EIBP 与 4-碘代苯乙酮的结构相似性,EIBP 也可能以这种方式使用。

作用机制

Mode of Action

It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.

Biochemical Pathways

The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown

属性

IUPAC Name |

(4-ethylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINIEUUJZAIYLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

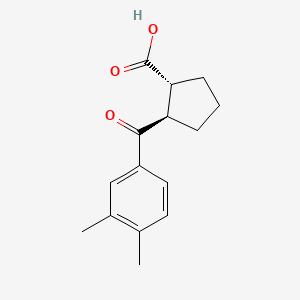

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

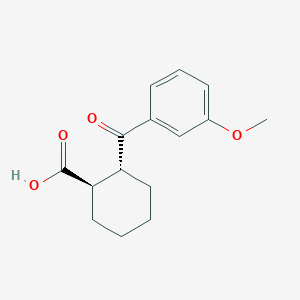

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

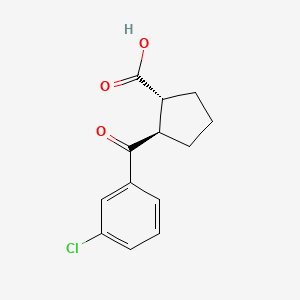

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)